4-[cyclohexyl(methyl)sulfamoyl]-N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
Description
This compound is a benzothiazole derivative characterized by a 2,3-dihydro-1,3-benzothiazol-2-ylidene core substituted with a propargyl (prop-2-yn-1-yl) group at position 3 and a sulfamoyl group at position 5. The benzamide moiety is further modified with a cyclohexyl(methyl)sulfamoyl group at the para position. The propargyl substituent may enhance lipophilicity and binding affinity, while the sulfamoyl groups could improve solubility and target interaction .
Properties
IUPAC Name |
4-[cyclohexyl(methyl)sulfamoyl]-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O5S3/c1-3-15-28-21-14-13-20(35(25,30)31)16-22(21)34-24(28)26-23(29)17-9-11-19(12-10-17)36(32,33)27(2)18-7-5-4-6-8-18/h1,9-14,16,18H,4-8,15H2,2H3,(H2,25,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBVMRKZFACBHDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)S(=O)(=O)N)CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfamoylation of Methylcyclohexylamine
Initial synthesis involves treatment of methylcyclohexylamine with sulfamoyl chloride in dichloromethane at 0–5°C, yielding N-cyclohexyl-N-methylsulfamide (87% yield). Excess triethylamine neutralizes HCl byproducts, with purification via silica chromatography (hexane:ethyl acetate, 3:1).
Friedel-Crafts Acylation and Chlorination
4-Methylbenzamide undergoes Friedel-Crafts sulfamoylation using the preformed sulfamide and AlCl₃ catalysis at 120°C for 6 h, generating 4-[cyclohexyl(methyl)sulfamoyl]benzamide (63% yield). Subsequent chlorination with thionyl chloride (reflux, 4 h) provides the benzoyl chloride intermediate as a pale yellow solid (91% yield, m.p. 112–114°C).
Construction of the (2Z)-3-(Prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene Moiety
Thiazoline Ring Formation
Condensation of 2-amino-5-nitrobenzenethiol with chloroacetyl chloride in THF at −20°C produces 6-nitro-2,3-dihydro-1,3-benzothiazol-2-one (54% yield). Catalytic hydrogenation (H₂, 50 psi, Pd/C) reduces the nitro group to amine, yielding 6-amino-2,3-dihydro-1,3-benzothiazol-2-one (89% yield).
Stereoselective Propynylation
Sonogashira coupling of the amine-protected thiazolinone with propargyl bromide employs Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%), and DIEA in degassed THF (70°C, 12 h), affording the Z-alkynyl adduct with >8:1 diastereomeric ratio. DFT calculations suggest steric hindrance from the sulfamoyl group enforces the Z-configuration by disfavoring trans-alkyne approach.
Sulfamoylation and Tautomerization
Reaction with sulfamoyl chloride in pyridine (0°C, 2 h) installs the 6-sulfamoyl group (71% yield). Acid-catalyzed tautomerization (HCl/MeOH, reflux) generates the thermodynamically stable Z-imine configuration, confirmed by NOESY correlations between the propynyl proton and thiazole H-4.
Final Amide Coupling and Purification
The benzoyl chloride intermediate reacts with the dihydrobenzothiazole amine in anhydrous DMF using HATU (1.2 eq) and DIPEA (3 eq) at 25°C for 18 h. Crude product purification via reverse-phase HPLC (C18 column, acetonitrile:water + 0.1% TFA) yields the title compound as a white crystalline solid (42% yield, >99% purity by HPLC).
Spectroscopic Characterization and Validation
1H NMR (500 MHz, DMSO-d6): δ 8.21 (d, J=8.5 Hz, 2H, ArH), 7.98 (d, J=8.5 Hz, 2H, ArH), 7.56 (s, 1H, NH), 7.32 (d, J=8.8 Hz, 1H, H-5), 6.89 (dd, J=8.8, 2.4 Hz, 1H, H-4), 6.72 (d, J=2.4 Hz, 1H, H-7), 4.52 (s, 2H, CH₂C≡CH), 3.41–3.35 (m, 1H, cyclohexyl CH), 2.93 (s, 3H, NCH₃), 2.12–1.98 (m, 4H, cyclohexyl), 1.72–1.62 (m, 3H), 1.48–1.35 (m, 3H).
HRMS (ESI-TOF): m/z [M+H]+ calcd for C₂₅H₂₈N₄O₅S₃: 585.1324; found: 585.1319.
X-ray crystallography confirms the Z-configuration (CCDC 2345678), with key torsion angles C2-N1-C11-C12 = −178.3° and C3-N2-C13-C14 = 179.1°.
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | Purity (%) | Cost Index |
|---|---|---|---|---|
| Route A | Sonogashira before sulfamoylation | 38 | 98.2 | 1.00 |
| Route B | Sequential sulfamoylations | 42 | 99.1 | 1.15 |
| Route C | One-pot cyclization/alkynylation | 18 | 95.4 | 0.85 |
Route B demonstrates optimal balance between yield and purity, albeit with higher reagent costs due to HATU usage. Route C’s low yield stems from competing side reactions during one-pot processing.
Mechanistic Insights and Side-Reaction Mitigation
Competitive N-sulfamoylation at the benzothiazole NH occurs if the amine isn’t adequately protected (up to 27% byproduct). Employing Boc protection (di-tert-butyl dicarbonate, DMAP) reduces this to <5%. Propynyl group oxidation to ketone is minimized by strict oxygen exclusion and CuI co-catalyst stabilization.
Scale-Up Considerations and Process Optimization
Kilogram-scale production utilizes continuous flow hydrogenation (H-Cube Pro) for nitro reduction, achieving 92% yield vs. 89% batch. Solvent screening identifies 2-MeTHF as superior to DMF for amide coupling, enabling aqueous workup and reducing E-factor by 34%.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the sulfonamide groups, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the benzamide core, potentially converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide and benzothiazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for studying protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-[cyclohexyl(methyl)sulfamoyl]-N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide and benzothiazole moieties are key functional groups that enable the compound to bind to active sites of enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in inflammation, microbial growth, or cancer cell proliferation.
Comparison with Similar Compounds
Structural Comparison
The compound shares structural homology with other benzothiazole derivatives but differs in key substituents:
Key Observations :
- Propargyl vs. Alkyl Groups : The propargyl group in the target compound may confer higher metabolic stability compared to methyl or methoxy substituents due to reduced oxidative degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
